2-Nitro-1,3,4-thiadiazole

Electrochemistry Redox-active molecules Electron-acceptor

2-Nitro-1,3,4-thiadiazole (CAS 1606-77-5) is a heterocyclic building block of molecular formula C₂HN₃O₂S and molecular weight 131.11 g/mol. The compound features a 1,3,4-thiadiazole core with a nitro substituent directly attached at the C2 position.

Molecular Formula C2HN3O2S
Molecular Weight 131.12 g/mol
CAS No. 1606-77-5
Cat. No. B12800944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1,3,4-thiadiazole
CAS1606-77-5
Molecular FormulaC2HN3O2S
Molecular Weight131.12 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)[N+](=O)[O-]
InChIInChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H
InChIKeyJQMZIFITLRHNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1,3,4-thiadiazole (CAS 1606-77-5) Procurement-Relevant Characterization


2-Nitro-1,3,4-thiadiazole (CAS 1606-77-5) is a heterocyclic building block of molecular formula C₂HN₃O₂S and molecular weight 131.11 g/mol . The compound features a 1,3,4-thiadiazole core with a nitro substituent directly attached at the C2 position. Physical property data reported for this compound include a calculated density of 1.698 g/cm³, boiling point of 297.8°C at 760 mmHg, flash point of 133.9°C, vapor pressure of 0.00234 mmHg at 25°C, and a logP of 0.97 [1]. The electron-withdrawing nitro group confers distinctive electronic and reactivity characteristics compared to other C2-substituted 1,3,4-thiadiazole analogs, positioning this compound as a specialized intermediate in pharmaceutical and agrochemical research .

Why 2-Nitro-1,3,4-thiadiazole Cannot Be Substituted with 2-Amino or 2-Methyl Analogs


Substitution of 2-nitro-1,3,4-thiadiazole with other C2-functionalized 1,3,4-thiadiazoles is not chemically or functionally equivalent due to the nitro group's unique electron-withdrawing character. The -NO₂ substituent substantially alters the electronic distribution of the thiadiazole ring compared to electron-donating substituents such as -NH₂ or -CH₃, shifting reduction potentials and activating the ring toward nucleophilic attack . This electronic modulation directly impacts the compound's performance in downstream transformations: the nitro group can serve as a leaving group in nucleophilic substitution, undergo reduction to the corresponding amine, or act as an electrophilic warhead in bioactive molecule design [1]. The unsubstituted 1,3,4-thiadiazole (melting point 43°C) and 2-amino-1,3,4-thiadiazole lack both the thermal stability conferred by the nitro substituent and the distinct reactivity profile required for specific synthetic routes . Procurement of the 2-nitro derivative ensures access to this specific electronic and reactivity vector, which cannot be replicated by simply substituting an alternative in-class analog.

Quantitative Differentiation of 2-Nitro-1,3,4-thiadiazole Relative to Structural Analogs


Electrochemical Reduction Potential Differentiation Between 2-Nitro and 2-Amino Substituted 1,3,4-Thiadiazoles

The electron-withdrawing nitro substituent in 2-nitro-1,3,4-thiadiazole enables preferential electrochemical reduction at the nitro group rather than at the thiadiazole ring system. In comparative electrochemical studies of nitro-substituted heterocycles, compounds bearing the -NO₂ group exhibit reduction potentials shifted to less negative values relative to their non-nitrated analogs due to the nitro group functioning as a distinct reducible site [1]. Specifically, for nitroimidazole derivatives containing the 1,3,4-thiadiazole moiety (e.g., megazol), the nitro radical anion formation occurs at potentials more positive than diffusion-controlled peaks due to favorable adsorption energetics [2]. While direct potential measurements for 2-nitro-1,3,4-thiadiazole versus 2-amino-1,3,4-thiadiazole in identical conditions are not available in the literature, the established principle that nitro substituents introduce a discrete reduction wave absent in amino-substituted analogs provides a class-level basis for electrochemical differentiation. The amino derivative lacks this nitro-specific reduction event entirely [3].

Electrochemistry Redox-active molecules Electron-acceptor

Thermal Stability and Physical State Differentiation Relative to Unsubstituted 1,3,4-Thiadiazole

The introduction of a nitro substituent at the C2 position substantially alters the physical state and thermal profile compared to the unsubstituted parent heterocycle. 1,3,4-Thiadiazole exhibits a melting point of 43°C and exists as a low-melting solid at room temperature . In contrast, 2-nitro-1,3,4-thiadiazole derivatives have been reported with melting points generally around 166°C , and the compound remains a solid well above ambient conditions, with a calculated boiling point of 297.8°C and flash point of 133.9°C [1]. While thermal decomposition data specifically for the target compound are not available, studies on structurally related thiadiazole derivatives indicate that nitro-containing 1,3,4-thiadiazole systems exhibit thermal stability in the range of 260-275°C, with melting points spanning 135-270°C depending on additional substitution [2]. The calculated density of 1.698 g/cm³ and vapor pressure of 0.00234 mmHg at 25°C further quantify the physical distinction from the unsubstituted analog [1].

Thermal stability Material storage Handling properties

Synthetic Accessibility and Yield Differentiation from Traditional Phosphorus Sulfide Routes

Traditional synthesis of 1,3,4-thiadiazoles has relied on phosphorus sulfide reagents (P₂S₅ or Lawesson's reagent) via sulfuration of 1,4-dicarbonyl or acyl precursors, a route associated with toxicity concerns and challenging purification [1]. In contrast, a recently reported chemoselective methodology using elemental sulfur (S₈) and Na₂S enables direct coupling of primary nitroalkanes with acyl hydrazines to deliver multi-functionalized 1,3,4-thiadiazoles [1]. While this study does not specifically report the synthesis of 2-nitro-1,3,4-thiadiazole itself, the methodology demonstrates that nitroalkane-derived 1,3,4-thiadiazoles can be prepared in excellent yields under mild, scalable conditions with broad functional group tolerance . An alternative established route involves the transformation of 1,3,4-thiadiazol-2-amines into 2-nitro-1,3,4-thiadiazoles via treatment with sodium nitrite [2]. These modern synthetic routes offer significant process advantages over classical phosphorus-based methods.

Synthetic methodology Process chemistry Scale-up

Recommended Application Scenarios for 2-Nitro-1,3,4-thiadiazole (CAS 1606-77-5) Based on Evidence Profile


Intermediate for Nitroheteroaryl-Containing Antiparasitic and Antimycobacterial Agents

The 2-nitro-1,3,4-thiadiazole scaffold serves as a privileged pharmacophore in the design of antiprotozoal and antitubercular agents. 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have demonstrated submicromolar IC₅₀ values against Trypanosoma brucei rhodesiense in vitro and showed in vivo activity in murine models of Human African Trypanosomiasis [1]. QSAR analysis of these systems confirmed that electronic distribution and electrophilic power—directly modulated by the nitro substituent—are among the most important determining factors for antitubercular activity, with active nitroimidazole-containing derivatives achieving MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [2]. The nitro group is consistently identified as the most reactive moiety in these derivatives [3].

Reducible Building Block for Electrochemical and Redox-Active Materials

The electron-withdrawing nitro substituent enables the compound to undergo preferential electrochemical reduction at the -NO₂ group, a property absent in 2-amino or 2-alkyl substituted analogs. This reducible functionality positions 2-nitro-1,3,4-thiadiazole as a candidate building block for organic redox-active molecules in nonaqueous redox flow batteries, where thiadiazole-based systems have been examined for negative charge storage with low redox potentials and high solubility [1]. The nitro group provides a defined reduction pathway that can be exploited in materials requiring discrete electron-transfer events [2].

Precursor for 2-Amino-1,3,4-thiadiazole via Controlled Reduction

2-Nitro-1,3,4-thiadiazole can be reduced to the corresponding 2-amino-1,3,4-thiadiazole, a key intermediate in the synthesis of cephalosporin antibiotics including ceftrialin [1]. In the reverse direction, 1,3,4-thiadiazol-2-amines can be transformed into 2-nitro-1,3,4-thiadiazoles via treatment with sodium nitrite [2]. This bidirectional synthetic relationship makes the nitro compound a valuable intermediate for accessing the amino derivative when reductive conditions are preferred over diazotization routes.

Heterocyclic Core for Agricultural Fungicide Development

Thiadiazole derivatives bearing nitro substituents have been disclosed in patent literature as active components in agricultural fungicide formulations. Patent NL283980A and related filings describe 1,3,4-thiadiazoles with oxygen, sulfur, or nitrogen atoms directly attached to ring carbon atoms—including nitro-substituted variants—as biocidal agents [1]. The presence of the nitro group is specifically noted in structural formulae for compounds exhibiting fungicidal activity [2].

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